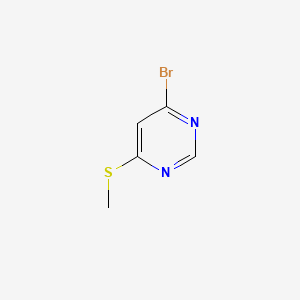

4-Bromo-6-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXVKIMKTGWGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858671 | |

| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-45-6 | |

| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6-(methylthio)pyrimidine physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-6-(methylthio)pyrimidine, alongside generalized experimental protocols for its synthesis and characterization. This document also elucidates its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors.

Core Physical and Chemical Properties

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a pyrimidine core with bromine and methylthio substituents, offers multiple reactive sites for the construction of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂S | |

| Molecular Weight | 205.08 g/mol | |

| CAS Number | 1209458-45-6 | |

| Boiling Point | 280.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | -1.70 ± 0.17 (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

| Appearance | Not explicitly found in search results. | |

| Solubility | Not explicitly found in search results for this specific compound. Pyrimidine derivatives exhibit a range of solubilities in organic solvents.[2] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of this compound, based on established procedures for related pyrimidine derivatives.

General Synthesis of 4-Bromopyrimidines

The synthesis of 4-bromopyrimidine derivatives can be achieved through various methods, often involving the cyclization of precursors followed by bromination. A one-pot reaction is a common and efficient approach.[3]

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve the appropriate N-(cyanovinyl)amidine precursor (10 mmol) in a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL).

-

Reaction Conditions: Stir the resulting mixture at 15-20°C for 2 hours.

-

Work-up: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently, pour the mixture into crushed ice.

-

Isolation: The resulting precipitate, the 4-bromopyrimidine product, is collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as n-hexane, to yield the final product.[3]

Characterization of Pyrimidine Derivatives

The structural confirmation of synthesized pyrimidine derivatives like this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Dissolve a small sample (5-15 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

-

Data Interpretation:

-

¹H NMR: Protons on the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shift of the methylthio group protons would be expected in the upfield region.

-

¹³C NMR: The carbon atoms of the pyrimidine ring and the methylthio group will show characteristic chemical shifts.

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Methodology:

-

Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

-

-

Data Interpretation: The mass spectrum should display a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should also be observable.

Role in Drug Discovery and Development

Halogenated pyrimidines are crucial building blocks in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[4][5][6] The bromine atom at the 4-position of this compound serves as a key handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a target kinase.

Generalized Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a 4-bromopyrimidine core.

This workflow highlights how the initial 4-bromopyrimidine scaffold is elaborated through synthetic transformations to generate a library of compounds for biological evaluation and subsequent lead optimization in the drug discovery pipeline. Pyrimidine derivatives have been successfully developed into inhibitors for a variety of kinases, including Bcr/Abl, Aurora kinases, and Monopolar Spindle Kinase 1 (MPS1).[5][7][8]

References

- 1. This compound CAS#: 1209458-45-6 [amp.chemicalbook.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Buy 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [smolecule.com]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Bromo-6-(methylthio)pyrimidine and its Analogs in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "4-Bromo-6-(methylthio)pyrimidine" with CAS number 1510016-13-3 is not well-documented in publicly available scientific literature. The provided CAS number is frequently associated with the isomeric compound, 4-Bromo-6-methyl-2-(methylthio)pyrimidine . This guide will address the chemical and biological landscape of brominated (methylthio)pyrimidines, with a focus on providing representative data and methodologies relevant to this class of compounds.

Brominated and methylthio-substituted pyrimidines are a class of heterocyclic organic compounds that serve as versatile building blocks in medicinal chemistry and drug discovery. The pyrimidine core is a key structural motif in many biologically active molecules, including nucleic acids and a variety of therapeutic agents. The presence of a bromine atom and a methylthio group provides reactive handles for further chemical modifications, making these compounds valuable intermediates in the synthesis of complex molecular architectures.

Physicochemical Properties

The following table summarizes key physicochemical properties for "this compound" and a selection of its isomers to provide a comparative overview. Please note that some of this data is predicted from computational models due to a lack of extensive experimental validation in the literature.

| Property | This compound (Predicted) | 4-Bromo-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid |

| CAS Number | 1209458-45-6 | 959236-97-6[1][2][3][4][5] | 50593-92-5[6][7][8][9][] |

| Molecular Formula | C₅H₅BrN₂S | C₅H₅BrN₂S | C₆H₅BrN₂O₂S[6][8] |

| Molecular Weight | 205.08 g/mol | 205.08 g/mol [2] | 249.09 g/mol [6][8] |

| Boiling Point | 280.1±25.0 °C | 281.2°C at 760 mmHg | 414.5°C at 760 mmHg |

| Density | 1.72±0.1 g/cm³ | - | - |

| pKa | -1.70±0.17 | - | - |

| Melting Point | - | - | 177 °C[6] |

| Appearance | - | Solid | White to light yellow powder/crystal[6] |

Synthesis and Experimental Protocols

The synthesis of brominated (methylthio)pyrimidines typically involves the introduction of bromine and a methylthio group onto a pyrimidine core. This can be achieved through various synthetic routes, often starting from a pre-functionalized pyrimidine ring. Below is a representative experimental protocol for the synthesis of a brominated (methylthio)pyrimidine, adapted from the synthesis of 5-bromo-2-(methylthio)pyrimidine.[11][12]

Representative Synthesis of a Brominated (Methylthio)pyrimidine

This protocol describes the nucleophilic substitution of a chloro-substituent with a methylthio group. A similar approach could be envisioned for other isomers, potentially with adjustments to reaction conditions.

-

Reaction: 5-bromo-2-chloropyrimidine + methyl mercaptan → 5-bromo-2-(methylthio)pyrimidine

-

Materials:

-

5-bromo-2-chloropyrimidine (1.0 eq)

-

Methyl mercaptan (1.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Hexane

-

-

Procedure:

-

To a stirred solution of 5-bromo-2-chloropyrimidine (e.g., 0.3 g, 1.563 mmol) in DMF (10 mL), slowly add methyl mercaptan (e.g., 0.1 mL, 1.563 mmol) at room temperature.

-

Heat the reaction mixture to 50 °C and maintain stirring for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an eluent such as 5% ethyl acetate in hexane to yield the pure 5-bromo-2-(methylthio)pyrimidine.[11][12]

-

-

Alternative Bromination Methods:

-

Direct bromination of a pyrimidine ring can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂).[1][6][13] The choice of reagent and conditions depends on the substrate's reactivity.

-

For less reactive pyrimidine rings, a Lewis acid catalyst may be employed to enhance the rate of bromination.

-

Applications in Drug Discovery and Development

Brominated (methylthio)pyrimidines are valuable intermediates in the synthesis of a wide range of biologically active compounds. Their utility stems from the ability to selectively functionalize the pyrimidine ring through reactions at the bromine and methylthio substituents.

Role as a Scaffold in Kinase Inhibitor Synthesis

A prominent application of this class of compounds is in the development of protein kinase inhibitors.[14][15][16][17][18] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases. The bromo and methylthio groups can be displaced or modified to introduce various side chains that can interact with other regions of the kinase, leading to potent and selective inhibitors.

Below is a generalized workflow for the utilization of a brominated (methylthio)pyrimidine in the synthesis of a kinase inhibitor.

Caption: Generalized workflow for kinase inhibitor drug discovery using a pyrimidine scaffold.

Other Potential Biological Activities

Beyond kinase inhibition, pyrimidine derivatives have been investigated for a broad spectrum of biological activities, including:

-

Anticancer Properties: As building blocks for various antineoplastic agents.[6][19][20]

-

Antimicrobial Agents: Showing activity against various bacterial strains.[6][19]

-

Antiviral Agents: Serving as intermediates in the synthesis of antiviral drugs.[6][7][19]

The versatility of the pyrimidine scaffold ensures its continued importance in the quest for novel therapeutics.[19][20]

Conclusion

While specific experimental data for this compound with CAS number 1510016-13-3 is sparse, the broader class of brominated (methylthio)pyrimidines represents a valuable and well-established platform for the synthesis of biologically active molecules. Their utility as versatile intermediates, particularly in the development of kinase inhibitors, is a testament to the importance of the pyrimidine scaffold in modern medicinal chemistry. Further research into the specific properties and reactivity of isomers like this compound may unveil new opportunities for the design and synthesis of next-generation therapeutics. Researchers are encouraged to verify the identity of commercially available reagents and to consult the literature for the most appropriate synthetic methodologies for their specific target molecules.

References

- 1. Buy 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [myskinrecipes.com]

- 11. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromo-6-(methylthio)pyrimidine: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-6-(methylthio)pyrimidine, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological and pharmaceutical significance. The pyrimidine core is a fundamental building block of nucleic acids and is present in numerous therapeutic agents. The bromo and methylthio substituents on the pyrimidine ring of the title compound offer versatile handles for further chemical modifications, making it a valuable precursor in the synthesis of novel bioactive molecules. Accurate and thorough spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the structural integrity of intermediates like this compound.

Molecular Structure

To fully appreciate the spectroscopic data, it is essential to visualize the molecular architecture of this compound.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

Expected Chemical Shifts: The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | 8.5 - 8.7 | Singlet (s) | 1H |

| -SCH₃ | 2.5 - 2.7 | Singlet (s) | 3H |

Interpretation:

-

The downfield chemical shift of the pyrimidine proton is attributed to the deshielding effect of the two electronegative nitrogen atoms in the aromatic ring.

-

The singlet multiplicity for both signals is due to the absence of adjacent protons for coupling.

-

The integration values confirm the presence of one pyrimidine proton and three methyl protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=N | 160 - 170 |

| C-Br | 130 - 140 |

| C-S | 155 - 165 |

| C-H | 115 - 125 |

| -SCH₃ | 12 - 16 |

Interpretation:

-

The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The carbons directly attached to nitrogen (C=N) and the sulfur (C-S) will appear significantly downfield.

-

The carbon bearing the bromine atom (C-Br) will also be downfield, though typically less so than the C=N carbons.

-

The protonated carbon of the pyrimidine ring (C-H) will be the most upfield of the ring carbons.

-

The methyl carbon of the thioether group (-SCH₃) will appear in the aliphatic region at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (-CH₃) | 2850 - 3000 | Medium |

| C=N and C=C stretching (pyrimidine ring) | 1400 - 1600 | Medium to Strong |

| C-S stretch | 600 - 800 | Weak to Medium |

| C-Br stretch | 500 - 650 | Medium to Strong |

Interpretation:

-

The presence of aromatic C-H stretching vibrations confirms the heterocyclic ring.

-

The aliphatic C-H stretching is indicative of the methyl group.

-

A series of characteristic bands in the 1400-1600 cm⁻¹ region are due to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.[1][2]

-

The C-S and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.[3][4]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₅H₅⁷⁹BrN₂S]⁺ and [C₅H₅⁸¹BrN₂S]⁺. The nominal molecular weight is approximately 219 g/mol .

-

Key Fragmentation Pathways: The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several key pathways.

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of a Bromine Radical (-Br•): This is a common fragmentation for brominated compounds, leading to a significant peak at [M-79]⁺ and [M-81]⁺.[5][6]

-

Loss of a Methylthio Radical (-•SCH₃): Cleavage of the C-S bond can result in the loss of a methylthio radical, giving a peak at [M-47]⁺.

-

Loss of Hydrogen Cyanide (-HCN): Heterocyclic compounds containing nitrogen often undergo fragmentation with the loss of HCN, resulting in a peak at [M-27]⁺.[7]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the unambiguous identification and characterization of this compound. A combined analysis of NMR, IR, and MS data offers a powerful approach for confirming the structure and purity of this important synthetic intermediate. The provided protocols serve as a practical reference for researchers working with this and related compounds, ensuring data integrity and facilitating the advancement of chemical research and drug discovery.

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 4. ripublication.com [ripublication.com]

- 5. researchgate.net [researchgate.net]

- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Bromo-6-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility experimentally. It includes detailed methodologies for established solubility testing protocols and a qualitative assessment of expected solubility based on the compound's structural characteristics.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1209458-45-6 | [1] |

| Molecular Formula | C₅H₅BrN₂S | |

| Molecular Weight | 205.08 g/mol | |

| Boiling Point (Predicted) | 280.1 ± 25.0 °C | [1] |

| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | -1.70 ± 0.17 | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Expected Solubility Profile

The structure of this compound, featuring a pyrimidine core, a bromo substituent, and a methylthio group, suggests it is a lipophilic molecule with limited aqueous solubility. The presence of nitrogen atoms in the pyrimidine ring may allow for some hydrogen bonding with protic solvents.

-

Aqueous Solvents: Expected to have low solubility in water and aqueous buffers at neutral pH. The solubility of similar pyrimidine derivatives is often poor in aqueous media.

-

Polar Aprotic Solvents: Likely to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of dissolving a wide range of organic compounds.

-

Polar Protic Solvents: Moderate solubility is expected in polar protic solvents like ethanol and methanol.

-

Non-polar Solvents: Limited solubility is anticipated in non-polar solvents such as hexanes and toluene.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |

| Water | 25 | Shake-Flask | |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |

| Methanol | 25 | Gravimetric | |

| Ethanol | 25 | Gravimetric | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |

| Dimethylformamide (DMF) | 25 | HPLC-UV | |

| Acetonitrile | 25 | HPLC-UV | |

| Dichloromethane | 25 | Gravimetric |

Experimental Protocols

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Water, PBS pH 7.4)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.

-

Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

-

The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

This method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

-

This compound (10 mM stock solution in DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate

-

Plate reader (nephelometry or turbidimetry) or HPLC-MS

Procedure:

-

Prepare serial dilutions of the 10 mM DMSO stock solution of this compound in DMSO in a 96-well plate.

-

Transfer a small volume (e.g., 1-2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing the aqueous buffer. This results in a final DMSO concentration typically between 1-5%.

-

Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader to detect precipitation.

-

Alternatively, the samples can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-MS.

-

The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Gravimetric Solubility Determination

This is a classical method suitable for determining solubility in volatile organic solvents.

Materials:

-

This compound (solid)

-

Volatile solvent of interest (e.g., Methanol, Ethanol, Dichloromethane)

-

Vials with screw caps

-

Shaker or rotator

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid and equilibrating as described in the shake-flask method.

-

Carefully decant or filter a known volume or mass of the clear, saturated supernatant into a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum desiccator at a controlled temperature.

-

Once the solvent is fully evaporated, re-weigh the vial containing the solid residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the vial.

-

Calculate the solubility in terms of mg/mL or g/L.

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Factors Influencing Solubility.

References

Thermogravimetric Analysis of 4-Bromo-6-(methylthio)pyrimidine: An In-depth Technical Guide

Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data for 4-Bromo-6-(methylthio)pyrimidine has not been reported in publicly accessible research. This guide is therefore intended to provide a comprehensive framework for conducting and interpreting the TGA of this compound, based on established principles for pyrimidine derivatives and related organic molecules. The quantitative data and decomposition pathways presented herein are hypothetical and illustrative, designed to serve as a practical reference for researchers.

Introduction

Thermogravimetric analysis (TGA) is a crucial technique in materials science and pharmaceutical development for evaluating the thermal stability and composition of a substance.[1][2][3] By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable insights into decomposition patterns, moisture content, and the presence of volatile components.[1][2] For a novel compound such as this compound, understanding its thermal behavior is essential for determining its suitability for various applications, including as a pharmaceutical intermediate where thermal stability can impact synthesis, purification, storage, and formulation.

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry.[4][5] Their thermal properties can vary significantly depending on the nature and position of substituents on the pyrimidine ring.[6] The presence of a bromine atom and a methylthio group on the pyrimidine core of the title compound suggests a complex thermal decomposition profile that is of interest to investigate.

Hypothetical Thermogravimetric Data

The following table summarizes the anticipated thermogravimetric data for this compound, based on the general behavior of substituted pyrimidines.[5][6] This data is presented to illustrate the expected thermal events and should be experimentally verified.

| Parameter | Stage 1 | Stage 2 | Stage 3 |

| Temperature Range (°C) | 150 - 250 | 250 - 400 | 400 - 600 |

| Peak Decomposition Temp (°C) | ~220 | ~350 | ~500 |

| Weight Loss (%) | ~25% | ~40% | ~20% |

| Proposed Lost Fragment(s) | Methyl group, HBr | Thiomethyl radical, HCN | Pyrimidine ring fragmentation |

| Residual Mass (%) at 800 °C | ~15% |

Experimental Protocol

This section outlines a detailed methodology for the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should have a programmable temperature controller and a system for controlling the atmospheric composition.

3.2. Sample Preparation

-

Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities.

-

Grind the crystalline sample into a fine, homogeneous powder to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a clean, inert TGA crucible (e.g., alumina or platinum).

3.3. TGA Measurement Parameters

-

Purge Gas: High-purity nitrogen at a constant flow rate of 50-100 mL/min to provide an inert atmosphere and sweep away volatile decomposition products.

-

Temperature Program:

-

Equilibrate at 30°C for 10 minutes.

-

Ramp from 30°C to 800°C at a linear heating rate of 10°C/min.[4]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

3.4. Data Analysis

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to more accurately determine the temperatures of maximum decomposition rates for each stage.[7]

-

Determine the onset and offset temperatures for each decomposition step from the TGA curve.

-

Quantify the percentage weight loss for each distinct decomposition stage.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

Caption: General workflow for thermogravimetric analysis.

4.2. Hypothetical Thermal Decomposition Pathway

The following diagram proposes a plausible, albeit hypothetical, thermal decomposition pathway for this compound under inert conditions. The initial steps likely involve the cleavage of the weaker C-S and C-Br bonds, followed by the fragmentation of the pyrimidine ring at higher temperatures.

Caption: Hypothetical thermal decomposition pathway.

Interpretation of Results

The TGA curve of this compound is expected to show a multi-step decomposition process.

-

Initial Stability: The compound is likely to be stable up to approximately 150°C, indicated by a plateau in the TGA curve.

-

First Decomposition Stage (approx. 150-250°C): This initial weight loss could be attributed to the cleavage of the methyl group from the sulfur atom and the loss of hydrogen bromide, which are relatively weaker bonds.

-

Second Decomposition Stage (approx. 250-400°C): This major weight loss phase may involve the cleavage of the C-S bond and the initial breakdown of the pyrimidine ring, potentially releasing fragments like hydrogen cyanide (HCN).

-

Final Decomposition Stage (approx. 400-600°C): At higher temperatures, the remaining pyrimidine ring structure is expected to fragment into smaller volatile molecules.

-

Residue: A certain percentage of char residue may remain at the end of the experiment, which is common for complex nitrogen and sulfur-containing heterocyclic compounds.

Conclusion

This technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. Although specific experimental data is not yet available, the outlined protocol and hypothetical data serve as a robust starting point for researchers. The thermal stability and decomposition profile are critical parameters for the development and application of this and other novel pyrimidine derivatives in the pharmaceutical industry. Experimental verification of the thermal behavior is strongly recommended to validate the hypothetical data presented and to fully characterize this compound.

References

Electrophilic and nucleophilic sites of 4-Bromo-6-(methylthio)pyrimidine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-6-(methylthio)pyrimidine

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a pyrimidine core, a bromo substituent, and a methylthio group imparts a distinct reactivity profile. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this molecule. It details the key reaction pathways, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling reactions, and oxidation of the methylthio group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Electronic Properties

The reactivity of this compound is governed by the electronic interplay between the electron-deficient pyrimidine ring and its substituents. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons, making them electrophilic.

-

Electrophilic Sites: The primary electrophilic centers are the carbon atoms of the pyrimidine ring, particularly C4 and C6, which are directly bonded to electronegative atoms (bromine and sulfur, respectively). The C4 position, bearing a bromine atom, is especially activated towards nucleophilic attack and is a key site for cross-coupling reactions.

-

Nucleophilic Sites: The lone pairs of electrons on the two ring nitrogen atoms (N1 and N3) and the sulfur atom of the methylthio group confer nucleophilic character to these sites.

Caption: Figure 1. Key reactive sites on this compound.

Electrophilic Reactivity

The electron-deficient nature of the pyrimidine ring renders its carbon atoms susceptible to nucleophilic attack. The C4 position is the most prominent electrophilic site due to the presence of the bromine atom, a good leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The C4-Br bond is highly susceptible to displacement by a variety of nucleophiles. This reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer complex intermediate that is stabilized by the electron-withdrawing pyrimidine ring.[1] The general inertness of aryl halides to nucleophilic substitution is overcome in this case by the activating effect of the two ring nitrogen atoms.[1]

Common nucleophiles for SNAr reactions at the C4 position include:

-

Amines (e.g., primary and secondary amines)

-

Alkoxides (e.g., sodium ethoxide)[2]

-

Thiols

The methylthio group at the C2 position can also be displaced, particularly if it is oxidized to a sulfone or sulfoxide, which are better leaving groups.[3]

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the pyrimidine with boronic acids or their esters to form biaryl or vinyl-substituted pyrimidines.[4][5] This is one of the most widely used methods for functionalizing brominated pyrimidines.[4][6]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the pyrimidine with amines in the presence of a palladium catalyst.

-

Sonogashira Coupling: This provides a route to alkynyl-substituted pyrimidines by coupling with terminal alkynes.

Nucleophilic Reactivity

While the molecule is predominantly electrophilic at its carbon centers, the heteroatoms provide sites of nucleophilicity.

-

Ring Nitrogen Atoms (N1, N3): The lone pairs on the nitrogen atoms can act as bases, reacting with acids, or as ligands for metal catalysts. Their availability is, however, reduced by their involvement in the aromatic system.

-

Sulfur Atom (Methylthio Group): The sulfur atom is a soft nucleophile and can be readily oxidized using common oxidizing agents (e.g., m-CPBA, Oxone®) to form the corresponding sulfoxide or sulfone.[3] This transformation is significant as it enhances the leaving group ability of the entire methylsufinyl or methylsulfonyl moiety, further activating the C6 position for nucleophilic substitution.

Quantitative Data Summary

The following table summarizes representative yields for key transformations involving substituted bromopyrimidines, illustrating the synthetic utility of the C-Br bond.

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagent | Product | Yield (%) | Reference |

| Suzuki-Miyaura | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | 3-(p-Methoxyphenyl)-...-pyrimidine | Good | [7] |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-...-dichloropyrimidine | Good | [4] |

| SNAr | Sodium Ethoxide | EtOH | 4-Ethoxy-6-chloro-2-(methylthio)pyrimidine | 89% | [2] |

| SNAr | Dimethylamine | Ethanol | 1-(Dimethylamino)-2,4-dinitrobenzene | Rapid | [1] |

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine Derivative

This protocol is adapted from procedures for similar substrates and illustrates a general method.[4][5]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

-

Add the anhydrous solvent, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualization of Key Transformations

The following diagram illustrates the primary reaction pathways originating from the electrophilic and nucleophilic sites of this compound.

Caption: Figure 2. Overview of the main synthetic transformations.

Conclusion

This compound possesses a well-defined and predictable reactivity profile, making it a highly valuable scaffold in synthetic chemistry. The primary electrophilic site at the C4-Br bond allows for facile functionalization through nucleophilic aromatic substitution and a wide array of transition-metal-catalyzed cross-coupling reactions. Concurrently, the nucleophilic sulfur atom of the methylthio group can be oxidized to further modulate the molecule's reactivity. A thorough understanding of these electrophilic and nucleophilic characteristics is crucial for designing efficient synthetic routes toward complex target molecules in pharmaceutical and materials science research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biological relevance has made substituted pyrimidines a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of substituted pyrimidines, focusing on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity

Substituted pyrimidines have demonstrated significant potential in oncology, with numerous derivatives exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][3][4] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[1][5] One notable class of anticancer pyrimidines are those that function as kinase inhibitors.[1][6] For instance, novel 2,4,5,6-tetrasubstituted pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6] Additionally, pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[7] The hybridization of pyrimidine with a sulfonamide moiety is also a promising strategy for developing novel anticancer agents.[8]

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

| Compound | Target/Assay | Cell Line(s) | Activity (IC50/EC50) | Reference |

| RDS 3442 Analogs | Antiproliferative Activity | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | EC50: 4 - 8 µM | [9] |

| 2,4,5,6-Tetrasubstituted Pyrimidines | CDK2 Inhibition | Human Tumor Cells | Potent and Selective Inhibition | [6] |

| Pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | Antiproliferative Activity | Not Specified | Not Specified | [10] |

| Thiophenyl Pyrimidine Derivative | FtsZ Polymerization and GTPase Activity | MRSA, VREs | Potent Antibacterial Activity | [11] |

| Fused Pyrimidines | Antitumor Activity | Human Liver Cancer (HEPG2) | Significant Antitumor Activity | [12] |

| Pyrazolo[3,4-d]pyrimidine Derivative 4 | Anticancer Activity | Various Cancer Cell Lines | IC50: 5.36 - 9.09 µM | [5] |

| N-Phenyl-pyrimidine Derivatives | Antiproliferative Activity | PC-3, MGC-803, MCF-7, H1975 | Potent Antiproliferative Activities | [5] |

Experimental Protocol: In Vitro Anticancer Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[3] The following protocol is a generalized procedure for evaluating the cytotoxic effects of substituted pyrimidine derivatives on cancer cell lines.[3][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Substituted pyrimidine compounds

-

Vehicle control (e.g., DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control.[7]

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[7]

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.[7]

-

Washing: Wash the plates multiple times with water to remove TCA and air dry.[7]

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-

Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry.

-

Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Many pyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis.[7] Mutations in the EGFR gene can lead to its constitutive activation, which is a hallmark of several cancers.[7]

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Antimicrobial Activity

Substituted pyrimidines are a significant class of compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][13][14] They are integral components of several established antimicrobial drugs, such as trimethoprim and sulfadiazine.[3][13] The antimicrobial efficacy of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial metabolic pathways. For instance, many 2,4-diaminopyrimidines act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folic acid synthesis.[13]

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines

| Compound Class/Derivative | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |

| Chalcone Substituted Pyrimidines | E. coli (Gram-negative) | Appreciable activity | [15] |

| Pyrido[2,3-d]pyrimidine and related derivatives (5b, 5c, 5f, 6, 7, 14a) | Gram-positive and Gram-negative bacteria | MIC: 0.48 - 3.91 µg/mL | [16] |

| Pyrimidinopyrazoles and Pyrimidinotriazoles (3b, 3d, 3g, 3j, 4c, 5b, 5c) | C. albicans, A. niger | Significant activity at 50 µg/mL and 100 µg/mL | [13] |

| Thiophenyl Pyrimidine Derivative | MRSA, VREs | Higher potency than vancomycin and methicillin | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a generalized protocol for determining the MIC of substituted pyrimidine derivatives using the broth microdilution method.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted pyrimidine compounds

-

Positive control antibiotic/antifungal

-

Negative control (vehicle)

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform serial two-fold dilutions of the substituted pyrimidine compounds in the broth directly in the 96-well plates.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and vehicle).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Antiviral Activity

The pyrimidine nucleus is a fundamental component of nucleosides, making it a key scaffold for the development of antiviral agents.[17][18] Many antiviral drugs are nucleoside analogs that interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[19] Substituted pyrimidines have shown activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), influenza virus, and coronaviruses.[10][18][20]

Quantitative Data: Antiviral Activity of Substituted Pyrimidines

| Compound Class/Derivative | Virus | Activity (EC50) | Reference |

| Pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | HCoV-229E, HCoV-OC43 | Intriguing antiviral activity | [10] |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | EC50: 0.01 - 0.1 µM | [20] |

| Pyrimidine Glycosides (76-78) | Hepatitis B Virus (HBV) | Moderate viral replication inhibition | [18] |

| Chiral Amino-pyrimidine Derivatives (79, 80) | Tobacco Mosaic Virus (TMV) | Excellent antiviral activities | [18] |

| Uracil Nucleoside Derivatives (83, 84) | Herpes Simplex Virus 1 (HSV-1) | Activity equal to or higher than acyclovir | [18] |

Experimental Workflow: Antiviral Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

Caption: Workflow for an antiviral plaque reduction assay.

Anti-inflammatory Activity

Substituted pyrimidines have also been investigated for their anti-inflammatory properties.[21][22] The mechanism of action for their anti-inflammatory effects often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins.[23] By inhibiting these enzymes, pyrimidine derivatives can reduce inflammation and pain.[23]

Quantitative Data: Anti-inflammatory Activity of Substituted Pyrimidines

| Compound/Derivative | Assay | Activity | Reference |

| Imidazolo[1,2-c]pyrimidines (2) | Carrageenan-induced paw edema in rats | Comparable to indomethacin | [21] |

| 2-Mercapto-3-(N-alkyl) pyrimido[5,4-c]cinnolin-4-(3H)-ones (3) | Carrageenan-induced paw edema | 47.6% decrease in edema | [21] |

| Pyrazolo[3,4-d]pyrimidine (4) | Rat pleurisy inflammation model | Good activity at 30 mg/kg, p.o. | [21] |

| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines (7-9) | Carrageenan-induced paw edema and cotton pellet-induced granuloma in rats | ED50: 8.23 - 11.60 µM | [23] |

| 2-Amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | In vivo anti-inflammatory and analgesic assays | Most potent activity | [24] |

| 2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) | In vivo anti-inflammatory and analgesic assays | Potent activity | [24] |

Signaling Pathway: Inhibition of Cyclooxygenase (COX) by Pyrimidine Derivatives

The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs), including some pyrimidine derivatives, is mediated through the inhibition of the COX pathway.

Caption: Inhibition of the COX pathway by pyrimidine derivatives.

Other Biological Activities

Beyond the major areas highlighted, substituted pyrimidines exhibit a wide range of other biological activities, including bone anabolic, antinociceptive, and antimalarial effects.[15][25][26] For instance, certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway.[25][27]

The pyrimidine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of substituted pyrimidines, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory, underscore their continued importance in medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical signaling pathways. Further exploration of the vast chemical space of substituted pyrimidines holds immense promise for the discovery of new and improved treatments for a wide spectrum of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. jrasb.com [jrasb.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]

- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antiviral activity of certain substituted purine and pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wjarr.com [wjarr.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijpsonline.com [ijpsonline.com]

- 22. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sphinxsai.com [sphinxsai.com]

- 27. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safe Handling and Storage of 4-Bromo-6-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and storage of 4-Bromo-6-(methylthio)pyrimidine, a key intermediate in various synthetic applications. Adherence to these guidelines is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. While comprehensive, peer-reviewed data on its stability and reactivity is limited, its structure suggests sensitivity to atmospheric conditions. Therefore, it should be treated as a potentially hazardous and sensitive compound.

Storage and Stability

Proper storage is paramount to maintain the purity and reactivity of this compound. The primary considerations are temperature, atmosphere, and protection from moisture.

Quantitative Storage Recommendations

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (refrigerated) or -20°C (frozen) | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque container | To protect from light and prevent ingress of air and moisture. |

| Environment | Dry, cool, and well-ventilated area | To ensure a stable storage environment and mitigate risks from potential leaks. |

Handling Procedures and Personal Protective Equipment (PPE)

Due to its potential hazards, including skin and eye irritation, strict handling protocols and appropriate personal protective equipment must be utilized at all times.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

-

Body Protection : A lab coat should be worn to prevent skin contact. For larger quantities or when there is a significant risk of splashing, a chemically impervious suit may be necessary.

-

Respiratory Protection : Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol or dust formation and ventilation is inadequate, a NIOSH-approved respirator should be used.

General Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

General Experimental Protocol for Handling Air- and Moisture-Sensitive Reagents

The following is a generalized protocol for handling this compound, based on best practices for air- and moisture-sensitive compounds.

Materials and Equipment

-

This compound in a sealed container

-

Schlenk line or glove box with a dry, inert atmosphere (Nitrogen or Argon)

-

Oven-dried glassware

-

Septa, syringes, and cannulas

-

Anhydrous solvents

Procedure

-

Preparation of Glassware : Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere Setup : Assemble the glassware on a Schlenk line. Evacuate the apparatus and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric air and moisture.

-

Reagent Transfer :

-

Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold compound.

-

If the compound is a solid, perform the transfer in a glove box or via a solids addition tube under a positive pressure of inert gas.

-

If the compound is to be dissolved for transfer, use an anhydrous solvent and transfer the solution via a cannula or a gas-tight syringe.

-

-

Reaction Setup : Add the compound or its solution to the reaction vessel under a positive pressure of inert gas.

-

Post-Reaction : Quench the reaction carefully, considering the reactivity of all components.

-

Cleanup : Decontaminate all glassware that has been in contact with the reagent. Rinse with an appropriate solvent, followed by water.

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste materials, including empty containers, contaminated PPE, and reaction residues, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

This guide is intended to provide a framework for the safe handling and storage of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and their institution's safety protocols before commencing any work.

Methodological & Application

Application Notes and Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a foundational structural motif in numerous biologically active compounds, including approved pharmaceuticals for oncology, infectious diseases, and inflammatory conditions.[1] The functionalization of the pyrimidine ring is therefore of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3][4] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of diverse boronic acids make it an ideal strategy for synthesizing libraries of substituted pyrimidines.[2]

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 4-Bromo-6-(methylthio)pyrimidine with various aryl and heteroaryl boronic acids. Halogenated pyrimidines are excellent substrates for cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring, which facilitates the initial oxidative addition step in the catalytic cycle.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction with an organoboronic acid in the presence of a base. The general transformation is illustrated below:

Caption: General reaction scheme for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl/heteroaryl boronic acid.

Application Notes: Key Parameters and Optimization

The success and efficiency of the Suzuki coupling are contingent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes key parameters and provides guidance for optimizing the reaction for this compound, based on established literature for similar halogenated pyrimidines.[1][2][5][6]

| Parameter | Common Reagents/Conditions | Considerations and Optimization Strategy |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd₂(dba)₃], Pd(dppf)Cl₂ | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a robust and common starting point, often yielding good results (0.5-5 mol%).[2][5] For challenging couplings, particularly with electron-deficient boronic acids or sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may improve yields and reaction rates.[4][7] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | A base is crucial for activating the boronic acid in the transmetalation step.[3] K₃PO₄ and K₂CO₃ are effective and widely used.[1][2] Cesium carbonate (Cs₂CO₃) is a stronger base that can be beneficial for less reactive partners. An aqueous solution of the inorganic base is typically used. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, Dimethoxyethane (DME)/H₂O, DMF | A biphasic solvent system comprising an organic solvent and water is standard. This system dissolves the organic substrates (pyrimidine, boronic acid) and the inorganic base.[2][6] 1,4-Dioxane/water mixtures are highly effective.[2][8] The solvent must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |

| Boronic Acid | Aryl, heteroaryl, and alkenyl boronic acids | The electronic properties of the boronic acid influence reactivity. Electron-rich boronic acids generally provide higher yields.[2][8] Electron-withdrawing groups on the boronic acid can slow the transmetalation step, potentially leading to lower yields or requiring more forcing conditions.[2] A slight excess (1.1-1.5 equivalents) of the boronic acid is common. |

| Temperature & Time | 70°C - 150°C; 2 - 24 hours | Conventional heating under reflux is typical (e.g., 70-100°C).[2][9] Microwave irradiation can dramatically reduce reaction times (e.g., 15-30 minutes) and improve yields, making it an excellent option for high-throughput synthesis.[1][5] |

Visualized Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][10]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Laboratory Workflow

The following diagram outlines the typical workflow for setting up and performing the Suzuki coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from highly successful procedures for the coupling of other halogenated pyrimidine and phenylpyrimidine systems.[2][8]

Materials and Equipment:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl boronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Deionized Water (degassed)

-

Schlenk flask or microwave reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen) supply

-

Heating mantle or microwave reactor

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate, brine, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound, the corresponding aryl/heteroaryl boronic acid (1.1 equiv), and the base (K₃PO₄ or K₂CO₃, 2.0 equiv).

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Subsequently, add degassed 1,4-Dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio, e.g., 6 mL dioxane and 1.5 mL water per mmol of pyrimidine).[2]

-

Reaction:

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction and Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Aryl-6-(methylthio)pyrimidine product.

Example Reaction Data (Illustrative)

The following table presents illustrative data for the coupling of this compound with various boronic acids, based on general reactivity trends observed in the literature.[2][4]

| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 80 °C / 18 h | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 80 °C / 18 h | 90-98[2] |

| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 100 °C / 22 h | 65-75[2][4] |

| 4 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 85 °C / 12 h | 70-85 |

| 5 | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 150 °C / 15 min (MW) | 88-96[1] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl- and 4-heteroaryl-6-(methylthio)pyrimidines. The provided protocol, utilizing standard palladium catalysts and bases, serves as an excellent starting point for synthesis. Optimization of the catalyst, base, and solvent system, potentially coupled with the use of microwave irradiation, can lead to high yields and short reaction times, facilitating the rapid generation of diverse pyrimidine derivatives for applications in research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-6-(methylthio)pyrimidine as a key building block. The protocols outlined below are based on established methodologies for analogous substrates and aim to serve as a comprehensive guide for the synthesis of diverse 4-substituted-6-(methylthio)pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction